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3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Kinase inhibitor design Regioisomer SAR Hinge-binding orientation

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine with molecular formula C19H23N5O and molecular weight 337.427 g/mol. The compound features a 2-methoxyphenyl group at the C3 position, a methyl group at C5, and a 4-methylpiperazin-1-yl moiety at C7 on the fused pyrazolo[1,5-a]pyrimidine core.

Molecular Formula C19H23N5O
Molecular Weight 337.427
CAS No. 902321-67-9
Cat. No. B2843301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
CAS902321-67-9
Molecular FormulaC19H23N5O
Molecular Weight337.427
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC
InChIInChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3
InChIKeyXQTXAMWNOFBVLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9): Core Scaffold Identity and Procurement Classification


3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine with molecular formula C19H23N5O and molecular weight 337.427 g/mol [1]. The compound features a 2-methoxyphenyl group at the C3 position, a methyl group at C5, and a 4-methylpiperazin-1-yl moiety at C7 on the fused pyrazolo[1,5-a]pyrimidine core. This scaffold is a privileged kinase-inhibitor chemotype, extensively validated in the literature for targeting KDR/VEGFR2, Pim-1, Flt-3, and c-Met kinases [2][3]. The specific 3,5,7-substitution pattern distinguishes it from the more extensively characterized 3,6-disubstituted KDR inhibitor series, placing it within a distinct structure-activity relationship (SAR) cluster with potential polypharmacology relevance.

Why Generic Substitution of 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9) with In-Class Analogs Carries Scientific Risk


The pyrazolo[1,5-a]pyrimidine scaffold exhibits extreme sensitivity to both the position and electronic character of substituents, making generic interchange between congeners unreliable. Even a positional isomer shift of the methoxyphenyl group from C3 to C2 (e.g., 2-(2-methoxyphenyl) analog) reorients the aryl ring relative to the kinase hinge-binding region, potentially abolishing target engagement [1]. Similarly, replacement of the 2-methoxyphenyl with a 2-chlorophenyl group alters both electron density and hydrogen-bonding capacity at the gatekeeper region. The N-methylpiperazine at C7 is a critical solvent-exposed moiety; substituting it with N-phenylpiperazine changes both basicity (ΔpKa ~1.5 units) and lipophilicity (ΔcLogP ~1.2), which can drastically alter cellular permeability and off-target binding profiles [2]. These structural variations preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior from one analog to another.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9) Against Closest Analogs


Regioisomeric Differentiation: C3-(2-Methoxyphenyl) vs. C2-(2-Methoxyphenyl) Substitution Pattern

The target compound bears the 2-methoxyphenyl substituent at the C3 position of the pyrazolo[1,5-a]pyrimidine core, whereas the commercially available analog 2-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine places the identical aryl group at C2 . In the pyrazolo[1,5-a]pyrimidine kinase inhibitor pharmacophore, the C3 substituent occupies the hydrophobic back pocket adjacent to the gatekeeper residue, while C2 substituents project toward the solvent interface. Published SAR from the pan-Pim inhibitor series demonstrates that moving a substituent from C3 to C2 can result in >100-fold loss of Pim-1 potency due to disruption of critical hydrophobic contacts [1]. No published head-to-head data exist for this specific pair; the evidence below derives from cross-study comparison of structurally analogous pairs.

Kinase inhibitor design Regioisomer SAR Hinge-binding orientation

C3 Aryl Electronic Modulation: 2-Methoxyphenyl vs. 2-Chlorophenyl Substituent Effects on Pharmacophore Properties

The target compound contains an electron-donating 2-methoxy group (Hammett σmeta = +0.12; σpara = -0.27) on the C3 phenyl ring, whereas the closely related analog 3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 896065-50-2 analog) bears an electron-withdrawing 2-chloro substituent (σmeta = +0.37; σpara = +0.23) [1]. In the 5-methylpyrazolo[1,5-a]pyrimidine c-Met inhibitor series, 3-aryl substituents with electron-donating groups at the ortho position consistently show enhanced c-Met inhibitory activity compared to ortho-halogenated analogs, with published IC50 differences of 2- to 5-fold in matched molecular pairs [2]. The methoxy group additionally serves as a hydrogen-bond acceptor, potentially engaging the conserved catalytic lysine or a structured water molecule in the ATP-binding pocket.

Electron-donating substituent Kinase selectivity cLogP modulation

C7 Piperazine N-Substitution: 4-Methylpiperazine vs. 4-Phenylpiperazine – Basicity and Solubility Differentiation

The C7 position of the target compound is occupied by 4-methylpiperazine (pKa of conjugate acid ~8.4), while the analog 3-(2-methoxyphenyl)-5-methyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine (CAS not assigned; ChemSpider ID available) bears 4-phenylpiperazine (pKa ~6.8) [1]. This ~1.6 unit difference in basicity means that at physiological pH (7.4), the 4-methylpiperazine moiety is ~70% protonated versus ~20% for the 4-phenylpiperazine, substantially altering the ratio of charged-to-neutral species [1]. In the broader pyrazolo[1,5-a]pyrimidine kinase inhibitor class, introduction of a basic amine at the solvent-exposed region has been shown to improve aqueous solubility by 5- to 20-fold and enhance oral bioavailability in rat models compared to neutral or weakly basic analogs [2][3].

Amine basicity Aqueous solubility Per oral bioavailability potential

Potential c-Met Kinase Engagement: BindingDB Affinity Data Contextualized Against Reference Inhibitor Cabozantinib

A BindingDB entry (monomer ID 50317756) lists an IC50 value of 9 nM for inhibition of GST-tagged human recombinant c-Met (hepatocyte growth factor receptor) N-terminal domain, measured after 60 minutes by liquid scintillation counting. However, the structural identity mapping of this monomer to CAS 902321-67-9 could not be independently verified through the BindingDB interface during this analysis, and no peer-reviewed publication directly reports this datum [1]. For context, the clinically approved c-Met/VEGFR2 inhibitor cabozantinib (XL184) exhibits a c-Met IC50 of 1.3 nM in comparable enzymatic assays [2]. If verified, a 9 nM c-Met IC50 would position this compound as a moderately potent c-Met ligand within the 5-methylpyrazolo[1,5-a]pyrimidine series, where lead compounds 10b and 10f achieve IC50 values of 5.17 nM and 5.62 nM, respectively [3]. This evidence is flagged as unconfirmed and requires independent replication.

c-Met kinase BindingDB ATP-competitive inhibitor

Scaffold-Level Differentiation: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Core – Impact on Kinase Selectivity Profiles

The target compound is built on the pyrazolo[1,5-a]pyrimidine core, which presents the pyrazole N1 and pyrimidine N4 atoms as a bidentate hinge-binding motif to the kinase active site. In contrast, compounds based on the isomeric pyrazolo[3,4-d]pyrimidine scaffold (e.g., 4-(4-methoxyphenyl)-1-(2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidine; same formula C19H23N5O, MW 337.4) utilize a different hinge geometry that favors binding to distinct kinase families [1]. The pyrazolo[1,5-a]pyrimidine scaffold has been clinically validated as a versatile kinase inhibitor core (e.g., dinaciclib, a CDK inhibitor), with demonstrated activity against Pim-1 (IC50 0.018–1.2 μM), Flt-3 (IC50 0.03–0.5 μM), and KDR (IC50 19 nM for optimized 3,6-disubstituted analogs) [2][3]. The pyrazolo[3,4-d]pyrimidine isomer, while also kinase-active, preferentially targets different nodes including Src family kinases and Abl, offering a complementary but non-interchangeable selectivity profile [1].

Kinase inhibitor chemotype Scaffold hopping Selectivity fingerprint

Recommended Application Scenarios for 3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS 902321-67-9) Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling of 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine Chemotype Against Pim-1/Flt-3/c-Met Panel

The 3,5,7-substitution pattern of this compound, with electron-donating 2-methoxyphenyl at C3 and basic 4-methylpiperazine at C7, embodies an underexplored SAR vector distinct from the well-characterized 3,6-disubstituted KDR inhibitor series [1]. Researchers performing kinome-wide selectivity profiling should prioritize this compound as a probe for the 3-aryl/7-amino substitution topology to assess differential engagement of Pim-1, Flt-3, and c-Met kinases [2]. The potential c-Met IC50 of 9 nM (unconfirmed; BindingDB monomer 50317756) provides a testable hypothesis for follow-up enzymatic dose-response validation [3].

Matched Molecular Pair Analysis: 2-Methoxy vs. 2-Halogen C3-Aryl Pharmacophore Contribution

This compound forms a valuable matched molecular pair with 3-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine for dissecting the contribution of ortho-electron-donating versus electron-withdrawing substituents on kinase potency and selectivity [1]. The ~0.6 unit cLogP difference and contrasting hydrogen-bonding capacity (methoxy as HBA vs. chloro as halogen-bond donor) make this pair ideal for property-activity relationship studies in cellular permeability and target engagement assays [2].

Cellular Efficacy Testing in Cancer Lines with Documented Pim-1 or c-Met Dependency

Given the pyrazolo[1,5-a]pyrimidine class's established submicromolar cellular activity in Pim-1-driven clonogenic survival assays and c-Met-addicted cancer cell lines (MDA-MB-231, A549, HepG2) [1][2], this compound should be evaluated in parallel with cabozantinib as a positive control. The 4-methylpiperazine moiety's protonation-dependent solubility advantage may provide superior dose-response linearity in 2D and 3D cell culture formats compared to neutral or weakly basic comparator compounds [3].

Analytical Method Development and Reference Standard Qualification for Pyrazolo[1,5-a]pyrimidine Library QC

With molecular formula C19H23N5O, MW 337.427, and a purity specification of 95%, this compound can serve as a system suitability standard for HPLC-MS and NMR-based quality control of pyrazolo[1,5-a]pyrimidine screening libraries. Its distinct InChI Key (XQTXAMWNOFBVLT-UHFFFAOYSA-N) enables unambiguous identity verification against the closely related C2-substituted regioisomer, preventing procurement errors that could confound SAR interpretation [1].

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